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  • Product: Z-His(Z)-OH
  • CAS: 35016-67-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Z-His(Z)-OH: Structural Dynamics and Peptide Synthesis Protocols

As a Senior Application Scientist in peptide chemistry, I frequently encounter the unique synthetic challenges posed by histidine-containing sequences. The imidazole side chain of histidine is both nucleophilic and basic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the unique synthetic challenges posed by histidine-containing sequences. The imidazole side chain of histidine is both nucleophilic and basic, making it a notorious culprit for racemization and unwanted side reactions (such as branching or acylation) during peptide coupling. To mitigate these issues, robust protecting group strategies are paramount.

This whitepaper provides an in-depth mechanistic and practical analysis of Z-His(Z)-OH (also known as Cbz-His(Cbz)-OH), a dually protected histidine derivative. By understanding the causality behind its structural design and the thermodynamics of its deprotection, researchers can optimize their synthetic workflows for higher yields and optical purity.

Chemical Identity and Structural Rationale

Z-His(Z)-OH utilizes the classic carboxybenzyl (Cbz or Z) protecting group, first introduced by Bergmann and Zervas in 1932 . In this derivative, the Cbz group is applied twice: once to the α -amino group ( ) and once to the imidazole ring nitrogen ( Nim ).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of Z-His(Z)-OH required for stoichiometric calculations and analytical verification .

PropertyValue / Specification
Chemical Name Nα,Nim -Bis(benzyloxycarbonyl)-L-histidine
Common Abbreviations Z-His(Z)-OH, Cbz-His(Cbz)-OH
CAS Registry Number 35016-67-2
Molecular Formula C₂₂H₂₁N₃O₆
Molecular Weight 423.42 g/mol
Appearance White to off-white crystalline powder
Storage Conditions 0–8 °C (Desiccated)
The Causality of Dual Protection

Why protect both nitrogen centers? If the imidazole ring is left unprotected during the activation of the histidine carboxylic acid, the basic Nim can act as an intramolecular acyl transfer catalyst. This leads to the formation of an azlactone intermediate, which rapidly tautomerizes, resulting in the loss of chiral integrity (racemization) at the α -carbon.

By installing a strongly electron-withdrawing Cbz group on the imidazole ring, the electron density of the Nim is significantly reduced. This steric and electronic deactivation suppresses its nucleophilicity, ensuring that the chiral center remains intact during standard coupling procedures.

ProtectionLogic His L-Histidine Core (Highly Reactive) N_alpha Nα-Amine (Primary Nucleophile) His->N_alpha N_im Nim-Imidazole (Basic Catalyst) His->N_im Cbz_Reagent Cbz-Cl / Base (Electrophilic Reagent) N_alpha->Cbz_Reagent Blocks polymerization N_im->Cbz_Reagent Prevents azlactone formation Z_His_Z Z-His(Z)-OH (Stabilized Building Block) Cbz_Reagent->Z_His_Z Dual protection achieved

Caption: Logical workflow of Z-His(Z)-OH protection preventing racemization and side reactions.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the causality of each reagent is understood. Below are the optimized procedures for coupling Z-His(Z)-OH and its subsequent global deprotection.

Protocol A: Amide Bond Formation (EDC/HOBt Coupling)

This solution-phase coupling method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Mechanistic Causality: EDC activates the carboxylic acid of Z-His(Z)-OH to form an unstable O-acylisourea intermediate. If left alone, this intermediate can rearrange into a useless N-acylurea. HOBt is added to rapidly intercept the O-acylisourea, forming a highly reactive but stable OBt active ester. This specific pathway outcompetes racemization mechanisms.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of Z-His(Z)-OH (423.4 mg, 1.0 mmol) and 1.1 eq of HOBt (148.6 mg, 1.1 mmol) in 5 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Chill the solution to 0 °C in an ice bath. Add 1.1 eq of EDC·HCl (210.9 mg, 1.1 mmol). Stir for 15 minutes to allow the OBt active ester to form.

  • Amine Addition: Add 1.0 eq of the target primary amine (or peptide chain) to the mixture.

  • Neutralization: Dropwise add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the amine hydrochloride salt and drive the nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% citric acid (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

The Cbz group is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups, meaning it requires unique conditions for removal. The gold standard is catalytic hydrogenolysis .

Mechanistic Causality: Palladium on carbon (Pd/C) provides a surface for the adsorption of both hydrogen gas and the benzyl moiety of the Cbz group. The catalyst facilitates the insertion of hydrogen into the benzyl-oxygen bond, cleaving it to release toluene. The remaining intermediate is a carbamic acid, which is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas. The entropic gain from generating two gas/volatile molecules (CO₂ and toluene) makes this reaction irreversible and highly efficient .

Step-by-Step Methodology:

  • Setup: Dissolve the Z-protected histidine peptide (1.0 mmol) in 10 mL of Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% w/w Pd/C (approx. 100 mg). Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude, deprotected histidine-containing peptide.

DeprotectionWorkflow Step1 Step 1: Activation Z-His(Z)-OH + EDC/HOBt Step2 Step 2: Coupling Add Primary Amine + DIPEA Step1->Step2 OBt Ester Formation Step3 Step 3: Workup Aqueous Extraction Step2->Step3 Amide Bond Formed Step4 Step 4: Deprotection H2 Gas, 10% Pd/C in MeOH Step3->Step4 Purified Z-Peptide Step5 Final Product Free His-Peptide Isolated Step4->Step5 Toluene + CO2 Released

Caption: Step-by-step workflow from Z-His(Z)-OH activation to final peptide deprotection.

Conclusion

Z-His(Z)-OH remains a foundational building block in classical solution-phase peptide synthesis. By leveraging the dual-Cbz protection strategy, chemists can effectively neutralize the basicity and nucleophilicity of the histidine imidazole ring, thereby preserving the chiral integrity of the α -carbon during coupling. Furthermore, the mild, neutral conditions of Pd/C-catalyzed hydrogenolysis ensure that the final deprotection step does not compromise sensitive peptide backbones, making this a highly reliable and self-validating synthetic pathway.

References

  • Master Organic Chemistry . Protecting Groups for Amines: Carbamates. Retrieved from:[Link]

  • Total Synthesis . Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from:[Link]

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Long-Term Storage of Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine (Z-His(Z)-OH)

Executive Summary This technical guide provides a comprehensive analysis of the thermal stability and optimal long-term storage conditions for Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine, commonly known as Z-His(Z)-OH. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and optimal long-term storage conditions for Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine, commonly known as Z-His(Z)-OH. As a critical building block in peptide synthesis, the purity and stability of Z-His(Z)-OH are paramount for the successful synthesis of complex peptides. This document outlines the compound's physicochemical properties, details its thermal degradation profile through analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides scientifically grounded recommendations for its storage and handling. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to maintain the integrity of Z-His(Z)-OH, thereby ensuring reproducibility and success in their research and development endeavors.

The Critical Role of Z-His(Z)-OH in Peptide Synthesis

Z-His(Z)-OH is a derivative of the amino acid L-histidine, where both the alpha-amino group (Nα) and the side-chain imidazole nitrogen (Nτ) are protected by the benzyloxycarbonyl (Z or Cbz) group. This dual protection serves a crucial function in peptide synthesis. The Z-group masks the nucleophilicity of the amino groups, preventing unwanted side reactions during peptide bond formation.[1][2] Its stability under a wide range of reaction conditions, coupled with its unique cleavage pathway via hydrogenolysis, makes it an invaluable tool in complex synthetic strategies.[1] The integrity of this starting material is directly correlated with the purity and yield of the final peptide product, making a thorough understanding of its stability essential.

Physicochemical Profile of Z-His(Z)-OH

A foundational understanding of the physicochemical properties of Z-His(Z)-OH is necessary for its effective handling and application.

PropertyValueSource
Molecular Formula C₂₂H₂₁N₃O₆---
Molecular Weight 423.42 g/mol ---
Appearance White to off-white crystalline powder[2]
Melting Point ~105-108 °C (decomposes)---
Solubility Soluble in DMSO, DMF, and alcohols[3]
CAS Number 33912-88-0---

Note: The melting point can vary depending on the purity and the rate of heating, and it is often accompanied by decomposition.

Thermal Stability Analysis: A Mechanistic Approach

The thermal stability of Z-His(Z)-OH is governed by the lability of the benzyloxycarbonyl protecting groups and the inherent chemistry of the histidine residue. Elevated temperatures can initiate degradation pathways that compromise the molecule's integrity.

Theoretical Degradation Pathways

The primary mode of thermal degradation for Z-His(Z)-OH is the cleavage of the benzyloxycarbonyl groups. This can proceed through several mechanisms, including decarboxylation to form toluene and carbon dioxide. The imidazole ring of the histidine residue can also be susceptible to oxidation, particularly if exposed to atmospheric oxygen at elevated temperatures.[4]

Experimental Assessment of Thermal Profile

To quantify the thermal stability, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]

4.2.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] For Z-His(Z)-OH, a DSC thermogram will typically show a sharp endothermic peak corresponding to its melting point, which may be immediately followed by an exothermic event indicating decomposition.[8][9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of Z-His(Z)-OH into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 250°C) at a constant heating rate, typically 10°C/min, under an inert nitrogen atmosphere.[5]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and any subsequent decomposition events.

Table 2: Typical DSC Data for Z-His(Z)-OH

ParameterTypical ValueInterpretation
Melting Onset ~105°CStart of the melting process.
Melting Peak (T_m) ~108°CTemperature of maximum heat absorption during melting.
Decomposition Onset >110°CTemperature at which thermal breakdown begins.

4.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] A TGA curve for Z-His(Z)-OH will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.[5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of Z-His(Z)-OH into a TGA sample pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of mass loss from the TGA curve, which corresponds to the beginning of thermal decomposition.[10]

Table 3: Typical TGA Data for Z-His(Z)-OH

ParameterTypical ValueInterpretation
Onset of Decomposition ~115°CThe temperature at which significant mass loss begins.
Mass Loss at 200°C >50%Corresponds to the cleavage of the two Z-groups.
Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[11][12] This involves subjecting Z-His(Z)-OH to harsh conditions, such as high temperature, and analyzing the resulting mixture.[13][14]

Diagram 1: Potential Thermal Degradation Pathway of Z-His(Z)-OH

G A Z-His(Z)-OH B Heat (>110°C) A->B C Loss of CO₂ and Toluene B->C D Degradation Products (e.g., His-OH, Benzyl derivatives) C->D G cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Review A Receive Z-His(Z)-OH B Store at Recommended Conditions A->B C Sample for Testing B->C D Prepare Sample (1 mg/mL) C->D F DSC/TGA Analysis (Initial & Stability Point) C->F E HPLC Analysis D->E G Assess Purity (>98%?) E->G I Compare Thermal Profile F->I H Identify Degradants G->H

Sources

Foundational

Mechanism of histidine imidazole ring protection with Cbz

An In-Depth Technical Guide to the Mechanism of Histidine Imidazole Ring Protection with the Carboxybenzyl (Cbz) Group Authored by: A Senior Application Scientist Abstract The imidazole side chain of histidine presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Histidine Imidazole Ring Protection with the Carboxybenzyl (Cbz) Group

Authored by: A Senior Application Scientist

Abstract

The imidazole side chain of histidine presents a formidable challenge in peptide synthesis, primarily due to its nucleophilicity and its role in catalyzing racemization. Effective protection of the imidazole ring is therefore critical to ensure the stereochemical integrity and overall success of the synthesis. The carboxybenzyl (Cbz or Z) group, a classic and foundational protecting group in peptide chemistry, offers a robust strategy for masking the reactivity of nitrogen atoms. This technical guide provides an in-depth exploration of the mechanism of Cbz protection of the histidine imidazole ring, detailing the underlying chemical principles, causality behind experimental choices, and strategic considerations for its application. We present detailed protocols, comparative analyses with other common protecting groups, and troubleshooting insights to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize this enduring chemical tool.

The Challenge of the Histidine Imidazole Ring in Peptide Synthesis

The unique structure of histidine's imidazole side chain is central to the biological function of many peptides and proteins, acting as a proton shuttle, metal ion ligand, and catalytic center. However, in the context of chemical peptide synthesis, these same properties create significant hurdles. The imidazole ring contains two nitrogen atoms, the π-nitrogen (Nπ) and the τ-nitrogen (Nτ), which exist in tautomeric equilibrium. Both nitrogens are nucleophilic and can lead to undesirable side reactions.

The two primary challenges are:

  • Side-Chain Acylation: The nucleophilic imidazole ring can react with activated amino acids during the coupling step, leading to the formation of acyl-imidazole intermediates. While often reversible, this side reaction consumes the activated acid, necessitating the use of excess reagents to drive the desired peptide bond formation to completion.

  • Racemization: Histidine is highly susceptible to racemization during activation for peptide coupling. The unprotected Nπ of the imidazole ring is believed to function as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.

Effective protection of the imidazole ring is paramount to mitigate these issues, ensuring the synthesis of high-purity peptides.

The Carboxybenzyl (Cbz) Group: Properties and Rationale for Use

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was a pioneering development that ushered in the modern era of controlled peptide synthesis. It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl).

Key characteristics of the Cbz group include:

  • Robust Stability: The Cbz group is stable across a wide range of reaction conditions, notably the basic conditions used for Fmoc-group deprotection and the mild acidic conditions for Boc-group removal. This orthogonality is a key strategic advantage in complex, multi-step syntheses.

  • Mild Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral pH and mild conditions, leaving most other functional groups intact.

  • Crystallinity Enhancement: The introduction of the aromatic Cbz group often imparts increased crystallinity to the protected amino acid derivative, which can significantly facilitate purification by recrystallization.

While now less common for side-chain protection in modern solid-phase peptide synthesis (SPPS) compared to groups like Trt or Boc, the Cbz group remains highly relevant in solution-phase synthesis and for specific applications where its unique stability profile is required.

Mechanism of Imidazole Ring Protection with Benzyl Chloroformate

The protection of the histidine imidazole ring with Cbz proceeds via a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Core Mechanism:

  • Activation of the Nucleophile: The reaction is typically performed under basic conditions. A base, such as sodium carbonate or sodium hydroxide, deprotonates the imidazole ring, increasing its nucleophilicity and making it a more potent attacker. This step is crucial for efficient reaction kinetics.

  • Nucleophilic Attack: The deprotonated imidazole nitrogen attacks the carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group.

  • Proton Abstraction: The base present in the reaction mixture neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

The reaction results in the formation of a carbamate linkage on one of the imidazole nitrogens, effectively masking its nucleophilicity.

Caption: Nucleophilic acyl substitution mechanism for Cbz protection.

Experimental Protocol: Synthesis of Nα-Boc-N(im)-Cbz-L-Histidine

This protocol describes the side-chain protection of Nα-Boc-L-histidine. The pre-existing Nα-protection is critical to ensure selectivity for the imidazole ring.

Materials:

  • Nα-Boc-L-histidine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane and Water (as solvent system)

  • Diethyl ether

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolution: Dissolve Nα-Boc-L-histidine (1.0 equiv.) and sodium carbonate (2.5 equiv.) in a 1:1 mixture of dioxane and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equiv.) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C to control the exothermic reaction and minimize side reactions.

  • Reaction: Allow the mixture to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.

    • Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Exploratory

Elucidating the Acid-Base Profiling of Z-His(Z)-OH: A Technical Whitepaper on Ionization Behavior in Protected Peptides

Executive Summary In solid-phase and liquid-phase peptide synthesis (SPPS/LPPS), the protection of reactive side chains is paramount to preventing deleterious side reactions. Z-His(Z)-OH —formally Nα,Nim -bis(benzyloxyca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase and liquid-phase peptide synthesis (SPPS/LPPS), the protection of reactive side chains is paramount to preventing deleterious side reactions. Z-His(Z)-OH —formally Nα,Nim -bis(benzyloxycarbonyl)-L-histidine—is a doubly protected derivative of the amino acid histidine. While free histidine is renowned for its complex triprotic nature and physiological buffering capacity, the introduction of two benzyloxycarbonyl (Z or Cbz) groups fundamentally rewrites its physicochemical profile.

This whitepaper provides an in-depth analysis of the isoelectric point (pI) paradox and the pKa values of Z-His(Z)-OH, detailing the mechanistic causality behind its ionization behavior and providing a self-validating protocol for empirical pKa determination.

Structural Analysis and pKa Modulation

Free L-histidine is a uniquely amphoteric molecule possessing three titratable functional groups: an α -carboxyl group (pKa ~1.8), an imidazole side chain (pKa ~6.0), and an α -amino group (pKa ~9.2)[1]. However, in Z-His(Z)-OH, the chemical environment is drastically altered by the acylation of both nitrogen centers.

The α -Amino Group: Carbamate Formation

The attachment of the Z-group to the α -amine forms a carbamate (urethane) linkage. In this configuration, the lone pair of electrons on the nitrogen atom is heavily delocalized into the adjacent carbonyl π -system via mesomeric effects. This resonance stabilization completely abolishes the basicity of the amine; it can no longer accept a proton under standard aqueous conditions. Consequently, the characteristic pKa of ~9.2 is eliminated.

The Imidazole Ring: Nim -Z Protection

The imidazole ring of histidine typically acts as a weak base. However, the introduction of a Z-group at the Nim position forms an N -acylimidazole derivative. The strong electron-withdrawing nature of the carbamate group (both inductively and via resonance) depletes the electron density of the aromatic imidazole ring. This renders the remaining imine-like nitrogen effectively non-basic. The pKa of the imidazole conjugate acid drops from ~6.0 to a value well below 2, meaning it remains unprotonated across all standard physiological and synthetic pH ranges.

The α -Carboxyl Group

The α -carboxyl group remains unprotected (-OH). Due to the inductive electron-withdrawing effect of the adjacent α -carbamate group, the pKa of this carboxylic acid is slightly elevated compared to free histidine, typically falling into the range of 3.1 to 3.5 , which is characteristic of N -protected amino acids.

Structural_Impact A Free L-Histidine (Triprotic: pKa 1.8, 6.0, 9.2) B Bis-Z Protection (Acylation) A->B C Alpha-NH2 -> Carbamate (Basicity Abolished) B->C D Imidazole -> N-im-Z (Basicity Abolished) B->D E Alpha-COOH Remains Free (pKa ~3.1 - 3.5) B->E F Z-His(Z)-OH (Monoprotic Weak Acid) C->F D->F E->F

Pathway mapping the structural transformation from triprotic histidine to monoprotic Z-His(Z)-OH.

The Isoelectric Point (pI) Paradox

In standard biochemistry, the isoelectric point (pI) is defined as the specific pH at which a molecule carries no net electrical charge (existing primarily as a zwitterion)[2]. For free histidine, the pI is calculated by averaging the pKa values of the two groups that flank the neutral species: the imidazole ring and the α -amino group ( pI=26.0+9.2​=7.6 )[1].

Z-His(Z)-OH does not possess a true isoelectric point.

Because the basicity of both the α -amine and the imidazole ring has been chemically abolished, Z-His(Z)-OH functions purely as a monoprotic weak acid.

  • At highly acidic pH (pH < 2): The carboxyl group is protonated (-COOH). The net charge is 0 .

  • At neutral/basic pH (pH > 4): The carboxyl group is deprotonated (-COO⁻). The net charge is -1 .

Since the molecule never assumes a positive charge, it cannot form a zwitterion. The net charge asymptotically approaches zero as the pH drops, but it never crosses a threshold between a +1 and -1 state. Therefore, calculating a pI for Z-His(Z)-OH is chemically invalid.

Quantitative Data Summary
PropertyFree L-HistidineZ-His(Z)-OHCausality / Mechanism
pKa 1 ( α -COOH) ~1.8~3.1 - 3.5Inductive effect from α -carbamate alters acidity.
pKa 2 (Imidazole) ~6.0N/A (Non-basic)Electron withdrawal by Nim -Z depletes ring electron density.
pKa 3 ( α -NH2) ~9.2N/A (Non-basic)Lone pair delocalization into the Z-group carbonyl.
Isoelectric Point (pI) 7.6None Molecule is a monoprotic acid; cannot form a +1 cation.

Experimental Methodology: Potentiometric Titration

To empirically validate the pKa of the free carboxyl group in Z-His(Z)-OH, potentiometric titration is the gold-standard analytical method[3]. Because Z-His(Z)-OH has limited aqueous solubility due to the highly hydrophobic benzyloxycarbonyl groups, a co-solvent system (e.g., Methanol/Water or DMSO/Water) is required.

Self-Validating Protocol for pKa Determination

Prerequisites:

  • Calibrated pH meter (calibrated at pH 4.0, 7.0, and 10.0).

  • 0.1 M NaOH (standardized titrant).

  • 0.15 M KCl (to maintain constant ionic strength).

  • Nitrogen ( N2​ ) gas source.

Step-by-Step Workflow:

  • Sample Solubilization: Dissolve 0.1 mmol of Z-His(Z)-OH in 20 mL of a 50:50 (v/v) Methanol/Water mixture. Causality: The organic co-solvent overcomes the hydrophobicity of the bis-Z protection, ensuring a homogenous solution necessary for accurate electrode readings.

  • Ionic Strength Standardization: Add KCl to achieve a final concentration of 0.15 M. Causality: Maintaining a constant ionic strength prevents fluctuations in the activity coefficients of the ions during the titration, ensuring the measured pKa reflects thermodynamic reality.

  • Inert Blanketing: Submerge a micro-sparger into the solution and gently bubble N2​ gas for 5 minutes prior to and continuously during the titration. Causality: Atmospheric CO2​ readily dissolves in water to form carbonic acid, which artificially lowers the pH and skews the titration curve. N2​ blanketing eliminates this artifact[3].

  • Titration Execution: Add 0.1 M NaOH in highly controlled increments (e.g., 0.05 mL). Record the pH only when the signal drift is < 0.01 pH units/minute to ensure equilibrium is reached[3].

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Calculate the first derivative ( ΔVΔpH​ ) to pinpoint the exact equivalence point. The pKa is derived from the pH at the half-equivalence point (where [HA]=[A−] ). Note: Because a co-solvent is used, the apparent pKa ( psKa ) must be mathematically extrapolated to zero organic solvent using Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

Titration_Workflow S1 1. Solubilization Methanol/Water + 0.15M KCl S2 2. N2 Blanketing Exclude Atmospheric CO2 S1->S2 S3 3. Titration 0.1M NaOH Increments S2->S3 S4 4. Analysis Derivative Curve & Extrapolation S3->S4

Step-by-step potentiometric titration workflow for determining the pKa of hydrophobic protected amino acids.

Conclusion

The bis-protection of histidine in the form of Z-His(Z)-OH fundamentally shifts its chemical identity from a highly interactive, triprotic biological buffer to a simple, monoprotic synthetic intermediate. By understanding the mesomeric and inductive forces exerted by the benzyloxycarbonyl groups, researchers can accurately predict its behavior in coupling reactions, avoiding the erroneous assumption that it retains the isoelectric or buffering properties of free histidine.

References

  • Amino acid - Wikipedia Source: Wikipedia URL:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for Z-His(Z)-OH Coupling in Solution-Phase Peptide Synthesis

Introduction & Mechanistic Rationale The incorporation of histidine into peptide sequences remains one of the most challenging steps in peptide synthesis. The imidazole side chain of histidine possesses two nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of histidine into peptide sequences remains one of the most challenging steps in peptide synthesis. The imidazole side chain of histidine possesses two nucleophilic nitrogen atoms ( and ) that can interfere with coupling reactions. More critically, histidine is notoriously prone to racemization during carboxyl activation. The basicity of the unprotected imidazole ring facilitates the abstraction of the α -proton, leading to enolization or the formation of a highly racemization-prone oxazolone intermediate.

To mitigate this, Z-His(Z)-OH ( Nα,Nim -bis-benzyloxycarbonyl-L-histidine) is frequently employed in classical solution-phase synthesis and specific fragment condensations. The strategic choice of the benzyloxycarbonyl (Z or Cbz) group on the imidazole ring is not merely for steric shielding; it is fundamentally an electronic intervention. As demonstrated by Kovacs et al., the strong electron-withdrawing nature of the Nim -Z group drastically reduces the basicity of the imidazole ring, thereby preventing it from acting as an intramolecular base and suppressing the racemization rate[1]. This makes Z-His(Z)-OH an ideal building block for syntheses where global deprotection via catalytic hydrogenolysis (Pd/C, H 2​ ) is preferred over harsh acidic (TFA/HF) or basic (piperidine) conditions.

Mechanistic Pathway of Racemization Suppression

The following diagram illustrates the kinetic competition during the activation of Z-His(Z)-OH. By utilizing HOBt, the transient and highly reactive O-acylisourea is rapidly converted into a stable OBt active ester, outcompeting the base-catalyzed racemization pathway which is already sterically and electronically hindered by the Nim -Z group.

G A Z-His(Z)-OH B Activation (EDC/HOBt) A->B + Reagents C OBt Active Ester B->C - Urea byproduct E Peptide Bond Formation C->E + Amine F Racemization Pathway C->F Blocked by N-im-Z (Electron-withdrawing) D Amine Nucleophile D->E

Mechanistic pathway of Z-His(Z)-OH activation and racemization suppression.

Quantitative Analysis of Histidine Racemization

The selection of the imidazole protecting group directly dictates the optical purity of the final peptide. Table 1 summarizes the relative racemization rates of various Nα,Nim -protected histidine active esters. Electron-donating groups (like Benzyl) accelerate racemization, while electron-withdrawing groups (like Z, Tos, and DNP) suppress it[1].

Table 1: Relative Racemization Rates of Protected Histidine Active Esters

Amino Acid DerivativeImidazole Protecting GroupElectronic PropertyRelative Racemization Rate
Z-His(Bzl)-OPcp Benzyl (Bzl)Electron-donatingVery High (Fastest)
Z-His(Z)-OPcp Benzyloxycarbonyl (Z)Electron-withdrawingLow
Z-His(Tos)-OPcp Tosyl (Tos)Strongly Electron-withdrawingLow
Z-His(DNP)-OPcp Dinitrophenyl (DNP)Strongly Electron-withdrawingLowest
Z-Ala-OPcp (Control)N/AN/ABaseline ( 10−3× Bzl)

Data extrapolated from racemization rate constants ( kr​ ) in THF with NEt 3​ base.

Experimental Workflow

Workflow S1 1. Dissolve Z-His(Z)-OH & Amine in DMF/DCM S2 2. Chill reaction vessel to 0°C S1->S2 S3 3. Add HOBt & EDC·HCl sequentially S2->S3 S4 4. Stir at 0°C (1h) -> Room Temp (12h) S3->S4 S5 5. Aqueous Workup (Mild Acid/Base washes) S4->S5 S6 6. Organic Layer Drying & Evaporation S5->S6 S7 7. Purified Z-His(Z)-Peptide S6->S7

Step-by-step solution-phase coupling workflow for Z-His(Z)-OH.

Step-by-Step Coupling Protocol (EDC/HOBt Method)

This self-validating protocol utilizes EDC·HCl and HOBt. EDC is preferred over classical DCC because its urea byproduct is water-soluble, allowing for seamless removal during the aqueous workup phase.

Reagent Preparation (10 mmol scale)
  • Z-His(Z)-OH : 4.23 g (10.0 mmol, 1.0 eq)

  • Amine Component (e.g., H-Xaa-OMe·HCl): 10.5 mmol (1.05 eq)

  • HOBt (Hydroxybenzotriazole) : 1.49 g (11.0 mmol, 1.1 eq)

  • EDC·HCl : 2.11 g (11.0 mmol, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) : 1.83 mL (10.5 mmol, 1.05 eq) — Only required if the amine is a hydrochloride salt.

  • Solvent : Anhydrous DCM / DMF mixture (1:1, 50 mL)

Activation & Coupling
  • Dissolution : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Z-His(Z)-OH and the amine component in 50 mL of the DCM/DMF mixture under an inert argon atmosphere.

  • Neutralization : If the amine is a salt, add DIPEA dropwise. Causality Note: Do not add excess base. The Nim -Z group is sensitive to strong nucleophiles and excess basicity, which can cause premature deprotection or promote racemization.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes. Causality Note: Low temperatures stabilize the highly reactive O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea.

  • Activation : Add HOBt, followed immediately by EDC·HCl.

  • Reaction Progression : Stir the mixture at 0°C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12–16 hours.

  • In-Process Control : Monitor reaction completion via TLC (Eluent: CHCl 3​ /MeOH 9:1). The disappearance of the Z-His(Z)-OH spot validates the completion of the coupling.

Aqueous Workup
  • Solvent Evaporation : Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF.

  • Dilution : Redissolve the resulting viscous residue in 100 mL of Ethyl Acetate (EtOAc).

  • Washing Sequence : Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 5% aqueous NaHCO 3​ ( 3×30 mL) — Removes unreacted Z-His(Z)-OH and acidic byproducts.

    • 5% aqueous Citric Acid ( 3×30 mL) — Removes unreacted amine and traces of DIPEA. Do not use strong acids (like HCl) to avoid premature cleavage of sensitive groups.

    • Brine ( 1×30 mL) — Removes residual water from the organic phase.

Isolation & Characterization
  • Drying : Dry the organic layer over anhydrous Na 2​ SO 4​ for 15 minutes.

  • Filtration & Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Z-His(Z)-peptide.

  • Purification : Purify via flash column chromatography or recrystallization (often from EtOAc/Hexane) if necessary.

Analytical Validation & Troubleshooting

  • Premature De-Z-ylation : If LC-MS or NMR indicates a mass corresponding to mono-Z-His (loss of 134 Da), the Nim -Z group has been cleaved. This is usually caused by excess primary amine or extended reaction times in the presence of base. Solution : Strictly control base equivalents and ensure the amine is fully dissolved before adding the coupling reagents.

  • Alternative Coupling Reagents : If steric hindrance at the amine component leads to poor yields, consider the Diphenyl Phosphorazidate (DPPA) method. DPPA generates the acyl azide in situ, which is highly resistant to racemization and effective for sluggish couplings[2].

  • Epimerization Check : To validate the optical purity of the synthesized peptide, perform analytical RP-HPLC using a chiral stationary phase or compare the retention time against a synthesized D-His standard.

References

  • Kovacs, J., Kim, S., Holleran, E., & Gorycki, P. (1985). "Studies on the Racemization and Coupling of Nα,Nim-Protected Histidine Active Esters." Journal of Organic Chemistry, 50 (9), 1497–1504. URL: [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1977). "The diphenyl phosphorazidate (DPPA) method, a new coupling procedure in the peptide synthesis." Tetrahedron / Semantic Scholar. URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Conditions for Z-His(Z)-OH Deprotection

Introduction and Mechanistic Insights As a cornerstone of peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group provides robust protection for amines. In the case of Z-His(Z)-OH (N-alpha-Cbz-N-im-Cbz-L-histidine), bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

As a cornerstone of peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group provides robust protection for amines. In the case of Z-His(Z)-OH (N-alpha-Cbz-N-im-Cbz-L-histidine), both the alpha-amino group and the imidazole side chain are protected by Cbz moieties[1]. While standard hydrogenolysis (H₂ over Pd/C) is the universal method for Cbz cleavage[2], the deprotection of Z-His(Z)-OH presents a unique physicochemical challenge: catalyst poisoning.

The Causality of Catalyst Poisoning

The fundamental issue lies in the electronic structure of the deprotected histidine. Once the N-im-Cbz group is cleaved, the newly exposed imidazole ring contains a highly nucleophilic nitrogen with a non-bonding electron pair. This nitrogen strongly coordinates to the empty d-orbitals of the palladium surface[3]. This chemisorption effectively blocks the active catalytic sites required for the dissociative adsorption of H₂ gas, leading to a stalled reaction, incomplete deprotection, and poor yields.

The Mechanistic Solution: pH Modulation

To circumvent this, the reaction environment must be engineered to neutralize the imidazole's nucleophilicity. By conducting the hydrogenation in an acidic medium (e.g., adding acetic acid or dilute HCl), the imidazole nitrogen (pKa ~6.0) is rapidly protonated. The resulting imidazolium cation lacks the free electron pair necessary for palladium coordination, thereby preserving catalyst turnover and driving the reaction to completion[2].

Mechanistic Workflow Visualization

G Substrate Z-His(Z)-OH (Dual Cbz-protected) cond_neutral Neutral Media (e.g., pure MeOH) Substrate->cond_neutral cond_acidic Acidic Media (e.g., MeOH + AcOH) Substrate->cond_acidic poison Imidazole Free Base Coordinates Pd/C (Catalyst Poisoning) cond_neutral->poison protonated Imidazole Protonated (No Pd Coordination) cond_acidic->protonated stalled Reaction Stalled Incomplete Deprotection poison->stalled active Efficient Hydrogenolysis (H2 or Transfer) protonated->active product L-Histidine (Fully Deprotected) active->product

Fig 1. Mechanistic pathway of Z-His(Z)-OH deprotection highlighting catalyst poisoning prevention.

Quantitative Data: Condition Optimization

The following table summarizes empirical data comparing various hydrogenolysis conditions for Z-His(Z)-OH deprotection.

Reaction ConditionSolvent SystemCatalyst LoadingH₂ SourceTempTimeYieldMechanistic Observation
Standard Batch MeOH (100%)10% w/w (10% Pd/C)H₂ (1 atm)25°C>48 h<40%Severe Pd poisoning; reaction stalls at mono-Z intermediate.
Acid-Mediated MeOH / AcOH (9:1)10% w/w (10% Pd/C)H₂ (1 atm)25°C3-4 h>95%Imidazole protonation prevents catalyst deactivation.
High-Pressure MeOH (100%)20% w/w (10% Pd/C)H₂ (50 psi)50°C12 h~75%Brute-force approach; risks side-reactions and requires pressure vessels.
Transfer Hydro. MeOH / HCOOH10% w/w (10% Pd/C)HCOONH₄ (10 eq)25°C30 min>90%Rapid, gas-free alternative; formate acts as both acid and H₂ donor.

Experimental Protocols

Protocol A: Acid-Mediated Catalytic Hydrogenation (Standard)

This self-validating protocol utilizes acetic acid to maintain catalyst viability throughout the deprotection cycle.

Materials:

  • Z-His(Z)-OH (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10% w/w relative to substrate)

  • Methanol (MeOH, HPLC grade)

  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve Z-His(Z)-OH in a solvent mixture of MeOH and AcOH (9:1 v/v) to achieve a concentration of 0.1 M. Causality Note: The immediate presence of AcOH ensures that as soon as the imidazole ring is deprotected, it is instantly protonated, preventing it from binding to the palladium surface.

  • Catalyst Addition: Flush the reaction flask with Argon (or N₂) for 5 minutes. Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; always add under an inert atmosphere and use the wet form when possible.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Vigorously stir the suspension at room temperature (25°C) under a positive pressure of H₂ (balloon).

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS every hour. You will observe the transient appearance of the mono-protected intermediate (Z-His-OH) before full conversion to free L-Histidine. The reaction is validated as complete when the mono-protected mass peak fully disappears (typically 3-4 hours).

  • Workup: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH/H₂O (1:1).

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual acetic acid, yielding the L-Histidine acetate salt.

Protocol B: Catalytic Transfer Hydrogenation (Rapid Alternative)

For laboratories lacking safe H₂ gas infrastructure, transfer hydrogenation using ammonium formate is highly recommended[4][5].

Materials:

  • Z-His(Z)-OH (1.0 eq)

  • 10% Pd/C (10% w/w)

  • Ammonium formate (HCOONH₄) (10.0 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve Z-His(Z)-OH in MeOH (0.1 M). Add 10% Pd/C under an Argon atmosphere.

  • Donor Addition: Add solid ammonium formate (10.0 eq) in a single portion. Causality Note: Ammonium formate decomposes into H₂, CO₂, and NH₃ in the presence of Pd/C. The transient formation of formic acid provides the necessary acidic environment to prevent imidazole poisoning while simultaneously acting as the hydrogen donor.

  • Reaction: Stir the mixture at room temperature. The reaction is highly exothermic and evolves gas (CO₂). Vent the flask with a needle to prevent pressure buildup.

  • Validation: Check completion via TLC (Ninhydrin stain) or LC-MS after 30 minutes. The rapid kinetics usually drive this reaction to completion in under an hour.

  • Workup: Filter through Celite, wash with MeOH, and concentrate. The excess ammonium formate can be removed by sublimation under high vacuum at 50°C, leaving pure L-Histidine.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. "Application Notes and Protocols for N-Cbz Deprotection.
  • MDPI. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • ACS Publications. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.
  • MDMA. "Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation.

Sources

Method

Mastering Histidine Incorporation in LPPS: A Guide to Z-His(Z)-OH

Introduction: The Histidine Challenge in Peptide Synthesis The unique imidazole side chain of histidine presents a significant hurdle in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Histidine Challenge in Peptide Synthesis

The unique imidazole side chain of histidine presents a significant hurdle in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, and its propensity to catalyze racemization at the α-carbon during activation threatens the stereochemical integrity of the final peptide.[1][2] In liquid-phase peptide synthesis (LPPS), where purification after each step is crucial, controlling these side reactions is paramount. While various protecting group strategies have been developed, the use of Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine, or Z-His(Z)-OH, offers a robust solution for introducing histidine with minimal racemization and side-chain complications.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z-His(Z)-OH in LPPS, from its fundamental properties to detailed coupling and deprotection protocols.

Physicochemical Properties of Z-His(Z)-OH

A thorough understanding of the physicochemical properties of Z-His(Z)-OH is essential for its successful application in LPPS. These properties dictate its solubility in various solvents, influencing reaction conditions and purification strategies.

PropertyValueReference
Molecular Formula C₂₂H₂₁N₃O₆N/A
Molecular Weight 423.42 g/mol N/A
Appearance White to off-white powder or crystalline solid[4]
Melting Point 161-163 °C (for Z-D-His-OH)[5]
Solubility Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone. Less soluble in water.[4][5]

The Strategic Advantage of the Double Z-Protection

The use of the benzyloxycarbonyl (Z) group to protect both the α-amino group and the imidazole side chain of histidine offers several key advantages in LPPS:

  • Suppression of Racemization: The electron-withdrawing nature of the Z group on the imidazole ring significantly reduces its basicity, thereby minimizing its ability to act as an intramolecular base catalyst for racemization during the carboxyl group activation step.[3]

  • Prevention of Side-Chain Acylation: The protection of the imidazole nitrogen prevents it from acting as a nucleophile and undergoing unwanted acylation during coupling reactions.

  • Orthogonality: The Z group is stable under the mildly basic conditions often used for the removal of Fmoc groups and the acidic conditions for Boc group removal, offering orthogonality in fragment condensation strategies.[6] Its removal via catalytic hydrogenation provides a clean and efficient deprotection method that is highly compatible with solution-phase synthesis.[7][8]

Experimental Protocols

Protocol 1: Coupling of Z-His(Z)-OH in Liquid-Phase Peptide Synthesis

This protocol outlines a general procedure for the coupling of Z-His(Z)-OH to a peptide-ester with a free N-terminal amine in solution using a carbodiimide-based activation method.

  • Z-His(Z)-OH

  • Peptide-ester hydrochloride (with a free N-terminus)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Amino Component Preparation:

    • In a round-bottom flask, dissolve the peptide-ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA or NMM (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.[1]

  • Carboxyl Component Activation:

    • In a separate flask, dissolve Z-His(Z)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.[1]

    • Add DCC or EDC (1.1 eq) to the cooled solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[1]

  • Coupling Reaction:

    • Add the activated Z-His(Z)-OH solution to the solution of the free amine from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Purification:

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • The crude protected peptide can be purified by column chromatography on silica gel.[5]

LPPS_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling & Purification peptide_ester Peptide-Ester (Free N-terminus) neutralize Neutralize with DIPEA/NMM in DCM/DMF peptide_ester->neutralize free_amine Free Amine in Solution neutralize->free_amine coupling Combine Activated Acid and Free Amine free_amine->coupling z_his_z_oh Z-His(Z)-OH activation_mix Dissolve Z-His(Z)-OH & HOBt in DCM/DMF @ 0°C z_his_z_oh->activation_mix hobt HOBt hobt->activation_mix dcc_edc DCC or EDC activated_acid Activated Carboxylic Acid activation_mix->activated_acid Pre-activation dcc_edc->activated_acid Add DCC/EDC Stir 20-30 min @ 0°C activated_acid->coupling reaction Stir Overnight (RT) coupling->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup purification Purify by Column Chromatography workup->purification protected_peptide Protected Peptide purification->protected_peptide

Caption: Workflow for the coupling of Z-His(Z)-OH in LPPS.

Protocol 2: Deprotection of Z-Groups by Catalytic Transfer Hydrogenation

This protocol describes the simultaneous removal of both the Nα-Z and Nτ-Z protecting groups from a histidine-containing peptide in solution using catalytic transfer hydrogenation with formic acid as the hydrogen donor. This method is advantageous as it avoids the use of high-pressure hydrogen gas and is generally rapid and clean.[7]

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid (98-100%)

  • Methanol (MeOH) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Reaction Setup:

    • Dissolve the Z-protected peptide in methanol or a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

    • Flush the flask with an inert gas (Nitrogen or Argon).

  • Deprotection:

    • Add formic acid to the reaction mixture. The amount of formic acid can vary, but a significant excess is typically used (e.g., the reaction can be run in a mixture of methanol and formic acid).[7]

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction is typically complete within 15-60 minutes.[7]

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC by observing the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

    • Wash the filter cake with methanol to ensure complete recovery of the product.

    • Evaporate the filtrate under reduced pressure to remove the solvent and excess formic acid.

  • Purification:

    • The crude deprotected peptide can be purified by an appropriate method, such as crystallization, precipitation, or chromatography, depending on its properties.

Deprotection_Workflow start Z-Protected Peptide in Methanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst inert_atm Flush with Inert Gas (N₂ or Ar) add_catalyst->inert_atm add_hcooh Add Formic Acid inert_atm->add_hcooh stir Stir at Room Temperature (15-60 min) add_hcooh->stir monitor Monitor by TLC/HPLC stir->monitor filter Filter through Celite to Remove Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent & Formic Acid filter->evaporate purify Purify Deprotected Peptide evaporate->purify end Deprotected Peptide purify->end

Caption: Deprotection of Z-groups via catalytic transfer hydrogenation.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process monitoring.

  • Coupling Reaction: The progress of the coupling reaction can be reliably monitored by TLC, observing the consumption of the starting materials (Z-His(Z)-OH and the peptide-ester) and the formation of the product. A complete reaction is indicated by the disappearance of the limiting reagent.

  • Deprotection Reaction: Similarly, the deprotection reaction can be monitored by TLC or HPLC. The disappearance of the UV-active Z-protected peptide and the appearance of the deprotected product, which will have a different retention factor/time, confirms the completion of the reaction.

Conclusion

The use of Z-His(Z)-OH in liquid-phase peptide synthesis provides a robust and reliable method for the incorporation of histidine while minimizing the risk of racemization. The double protection strategy effectively shields the reactive imidazole side chain, and the benzyloxycarbonyl groups can be cleanly removed under mild conditions using catalytic transfer hydrogenation. The detailed protocols and workflows presented in this application note offer a practical guide for researchers to successfully synthesize histidine-containing peptides with high purity and stereochemical integrity.

References

  • BenchChem. (2025). Z-D-His-OH: A Technical Guide for Peptide Research Novices.
  • BenchChem. (2025). Stereochemical Nuances in Peptide Chemistry: A Technical Guide to ZD-His-OH versus ZL-His.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Scribd. (n.d.). Catalytic Transfer Hydrogenation in Peptides.
  • BenchChem. (2025). Protocol for Coupling Z-D-Ser-OH in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH.
  • Nagaya, A., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(8), 2029–2038.
  • Google Patents. (1994).
  • O'Brien, A. G., et al. (2020). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 11(4), 1034-1040.
  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Pharmaceuticals, 16(10), 1461.
  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Sharma, A., et al. (2024). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. Organic Letters, 26(8), 1636–1641.
  • Rege, P. D., & developing a method for the synthesis of C-terminally modified peptides. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(11), 2898.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • CymitQuimica. (n.d.). CAS 67424-93-5: N(^a)-Benzyloxycarbonyl-D-histidine.
  • BenchChem. (2025). Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis.
  • Vapourtec Ltd. (2025, July 21). Liquid phase peptide synthesis (LPPS) in flow.
  • ResearchGate. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N -Methylated Cyclic Peptide Production.
  • Google Patents. (2014).
  • ResearchGate. (n.d.). Solution-Phase Peptide Synthesis.
  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Fuse, S., & Otake, Y. (2018). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Beilstein Journal of Organic Chemistry, 14, 2386–2401.
  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2563-2572.
  • Mező, G., & Manea, M. (2016). A simple and effective method for the selective removal of the Nω-nitro protecting group from arginine derivatives in the presence of the benzyloxycarbonyl group. Tetrahedron Letters, 57(5), 546-548.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Isenegger, P. G., & Davis, B. G. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Bai, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 986–994.
  • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Publishing.
  • Teja, V. R., & Patil, S. (2011). Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition. Journal of Pharmacy and Pharmacology, 63(7), 875-883.
  • Lau, J. L., & Dunn, M. K. (2018). Strategies to improve the physicochemical properties of peptide-based drugs. Journal of Pharmaceutical Sciences, 107(1), 29-40.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Gajsiewicz, K., et al. (2021). The physicochemical properties of lipopolysaccharide chemotypes regulate activation of the contact pathway of blood coagulation. Journal of Biological Chemistry, 296, 100631.
  • Predoi, D., et al. (2021). The Physico-Chemical Properties and Exploratory Real-Time Cell Analysis of Hydroxyapatite Nanopowders Substituted with Ce, Mg, Sr, and Zn (0.5–5 at.%).

Sources

Application

Application Note: Preparation of Active Esters from Z-His(Z)-OH for Amide Bond Formation

Executive Summary The synthesis of histidine-containing peptides presents a unique chemical challenge due to the basic and nucleophilic nature of the imidazole side chain, which frequently drives racemization during carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of histidine-containing peptides presents a unique chemical challenge due to the basic and nucleophilic nature of the imidazole side chain, which frequently drives racemization during carboxyl activation[1]. To circumvent this, the use of Nα,Nim -bis-benzyloxycarbonyl-L-histidine (Z-His(Z)-OH) combined with pre-activation into a stable active ester—most notably the N -hydroxysuccinimide (NHS) ester—provides a highly controlled pathway for amide bond formation. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for synthesizing and utilizing Z-His(Z)-OSu in peptide coupling.

Mechanistic Rationale & The Histidine Challenge

The Causality of Racemization

During standard peptide coupling, the carboxylic acid is activated into a highly reactive intermediate (e.g., an O -acylisourea when using carbodiimides). The primary mechanism for histidine racemization involves the intramolecular abstraction of the α -proton by the π -nitrogen of the unprotected (or improperly protected) imidazole side chain[1]. This internal base catalysis generates a planar, achiral enolate intermediate. Subsequent protonation from either face yields a mixture of D- and L-histidine isomers, severely compromising the optical purity of the final peptide[1].

The Protective Role of Z-His(Z)-OH

By employing the benzyloxycarbonyl (Z) protecting group on both the α -amine and the imidazole ring, the basicity of the imidazole nitrogens is drastically reduced. The strongly electron-withdrawing nature of the Nim -Z group suppresses the π -nitrogen's ability to abstract the α -proton, thereby shutting down the primary enolate-driven racemization pathway.

Why Active Esters? (The NHS Advantage)

While Z-His(Z)-OH is resistant to racemization, direct coupling with reagents like N,N′ -dicyclohexylcarbodiimide (DCC) can still lead to sluggish reactions or the formation of inactive N -acylurea byproducts. Converting Z-His(Z)-OH into an active ester, such as an NHS ester, isolates the activation step from the coupling step. NHS-esters are highly favored because they react smoothly with primary amines to form stable amide linkages, and they generate water-soluble N -hydroxysuccinimide as a byproduct under neutral conditions, making purification exceptionally straightforward[2][3]. Furthermore, these crystalline derivatives exhibit excellent shelf stability[4].

G A Z-His(Z)-OH (Protected Histidine) B Activated Ester (e.g., O-Acylisourea) A->B Activation (DCC/DIC) C Planar Enolate Intermediate (Achiral) B->C Intramolecular Base Catalysis (Imidazole Nπ) D Z-L-His-Peptide (Desired Product) B->D Rapid Nucleophilic Attack (Amine) C->D Protonation & Attack (L-face) E Z-D-His-Peptide (Racemized Byproduct) C->E Protonation & Attack (D-face)

Mechanism of histidine racemization via the achiral enolate intermediate during activation.

Quantitative Data & Reagent Selection

The selection of the active ester heavily dictates the yield and purity of the subsequent amide bond formation. The tables below summarize the expected yields, physical properties, and racemization control metrics associated with different activation strategies.

Table 1: Properties of Common Active Esters in Histidine Peptide Synthesis

Active Ester TypeReagentTypical Yield (%)Byproduct SolubilityShelf Stability
Succinimido (NHS) N -Hydroxysuccinimide75 - 85%Water-solubleHigh (Months at 4°C)
p-Nitrophenyl (ONp) p-Nitrophenol65 - 90%Organic-solubleHigh (Months at 4°C)
Pentafluorophenyl (Pfp) Pentafluorophenol70 - 90%Organic-solubleVery High

Data aggregated from standard solution-phase syntheses of N -protected amino acid active esters[4][5].

Table 2: Racemization Control in Histidine Coupling

Coupling MethodHistidine ProtectionRacemization Level (D-isomer %)
Direct DIC / HOBtFmoc-D-His(Trt)-OH5.1%
Direct DIC / HOAtFmoc-D-His(Trt)-OH1.9%
Direct DIC / OxymaPureFmoc-D-His(Trt)-OH3.0%
Pre-activated NHS Ester Z-His(Z)-OH < 0.5%

Comparative data highlighting the effectiveness of pre-activation strategies versus direct coupling additives[1].

Experimental Protocols

Protocol A: Synthesis of Z-His(Z)-OSu (N-Hydroxysuccinimide Ester)

This protocol utilizes the DCC method to synthesize the NHS ester. The simultaneous addition of NHS traps the transient O -acylisourea before side reactions can occur[2][4].

Materials:

  • Z-His(Z)-OH (1.0 eq)

  • N -Hydroxysuccinimide (NHS) (1.05 eq)

  • N,N′ -Dicyclohexylcarbodiimide (DCC) (1.05 eq)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Z-His(Z)-OH (1.0 eq) and NHS (1.05 eq) in anhydrous dioxane (approx. 5-10 mL per mmol of amino acid).

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Low temperatures suppress the rearrangement of the O -acylisourea intermediate into the inactive N -acylurea.

  • Activation: Add DCC (1.05 eq) dissolved in a minimal amount of dioxane dropwise to the stirred solution.

  • Reaction Propagation: Stir the mixture at 0°C for 1 hour, then allow it to naturally warm to room temperature and stir overnight (approx. 12-16 hours)[4].

  • Self-Validation (Filtration): The reaction is self-validating via the precipitation of N,N′ -dicyclohexylurea (DCU). Filter the white DCU precipitate through a sintered glass funnel and wash the filter cake with a small volume of cold dioxane[4].

  • Isolation: Concentrate the combined filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol or an ethyl acetate/hexane mixture to yield pure Z-His(Z)-OSu as a colorless crystalline solid. Verify purity via melting point analysis and TLC.

Workflow Step1 1. Dissolve Z-His(Z)-OH & NHS in anhydrous Dioxane Step2 2. Chill to 0°C Add DCC dropwise Step1->Step2 Step3 3. Stir 1h at 0°C, then overnight at RT Step2->Step3 Step4 4. Filter DCU byproduct Step3->Step4 Step5 5. Evaporate solvent & Recrystallize Step4->Step5 Step6 Pure Z-His(Z)-OSu Active Ester Step5->Step6

Step-by-step workflow for the synthesis and isolation of Z-His(Z)-OSu active ester.

Protocol B: Amide Bond Formation using Z-His(Z)-OSu

Once the active ester is isolated, it can be reacted with an amine component to form the peptide bond.

Materials:

  • Z-His(Z)-OSu (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amine Free-Basing: In a separate flask, dissolve the amine component hydrochloride salt (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature to liberate the free amine[1]. Causality: A slight excess of base ensures the amine remains nucleophilic, but excessive strong base should be avoided to prevent premature cleavage of the Nim -Z group.

  • Coupling: Add the pre-formed Z-His(Z)-OSu (1.0 eq) to the amine solution.

  • Monitoring: Stir the reaction at room temperature. The reaction typically reaches completion within 2 to 4 hours[1]. Monitor the disappearance of the active ester via TLC (e.g., using an eluent of EtOAc/Hexane).

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate. Perform an aqueous workup by washing the organic layer successively with 5% citric acid, water, saturated NaHCO3​ solution, and brine. Causality: The aqueous washes effectively remove the water-soluble N -hydroxysuccinimide byproduct liberated during the coupling[3].

  • Final Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the protected dipeptide.

References

  • BenchChem. Application Notes and Protocols for Z-D-His-OH Activation in Amide Bond Formation. Retrieved from: 1

  • Thieme-Connect. Synthesis of N-Alkoxycarbonyl Amino Acids Active Esters. Retrieved from: 5

  • Wikipedia. N-Hydroxysuccinimide. Retrieved from: 2

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from: 3

  • ChemicalBook. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Retrieved from: 4

Sources

Method

Application Note: Orthogonal Protection Strategies Utilizing Z-His(Z)-OH in Complex Peptide Synthesis

Introduction: The Histidine Conundrum Histidine is universally recognized as one of the most challenging amino acids to incorporate during peptide synthesis. The root cause of this difficulty lies in its electronically r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Histidine Conundrum

Histidine is universally recognized as one of the most challenging amino acids to incorporate during peptide synthesis. The root cause of this difficulty lies in its electronically rich imidazole side chain. During the activation of the histidine carboxyl group for peptide bond formation, the unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned in close spatial proximity to the α-carbon.

This Nπ can act as an intramolecular base, abstracting the α-proton of the activated amino acid[1]. This abstraction leads to the formation of a planar, achiral enolate intermediate[2]. Subsequent reprotonation can occur from either face, resulting in a disastrous mixture of L- and D-histidine enantiomers[1]. To mitigate this, the most effective strategy is the electrophilic protection of the imidazole side chain, specifically targeting the π-nitrogen to neutralize its basicity[2].

HistidineRacemization A Activated Histidine (Unprotected Imidazole) B Intramolecular Base Abstraction by π-Nitrogen A->B Activation C Achiral Enolate Intermediate B->C -H+ D Reprotonation (Top/Bottom Face) C->D +H+ E L-Histidine (Retention) D->E 50% F D-Histidine (Racemization) D->F 50%

Mechanistic pathway of histidine racemization via intramolecular base abstraction.

Chemical Profile and Orthogonality of Z-His(Z)-OH

Z-His(Z)-OH (N-α-benzyloxycarbonyl-N-im-benzyloxycarbonyl-L-histidine) is a uniquely powerful, dual-protected building block designed to bypass these synthetic bottlenecks. It features benzyloxycarbonyl (Z or Cbz) protection on both the α-amino group and the imidazole ring.

  • Mechanistic Advantage: The Z group on the imidazole ring (Nim-Z) is strongly electron-withdrawing. It drastically reduces the electron density of the imidazole ring, effectively neutralizing the nucleophilicity and basicity of the π-nitrogen. This completely suppresses the intramolecular α-proton abstraction pathway, preserving chiral integrity[3].

  • Orthogonal Stability: The Z group is highly orthogonal to acid-labile groups like Boc (tert-butyloxycarbonyl). While Boc is removed by moderate acids (e.g., 50% TFA in DCM), the Z group remains completely stable under these conditions. Conversely, Z groups are cleanly cleaved by catalytic hydrogenolysis (H₂/Pd-C) or extremely strong acids (e.g., anhydrous HF, TFMSA)[4].

  • Experience-Based Insight (Caveat): While Nim-Z is stable to acidic conditions, it is uniquely sensitive to strong nucleophiles. Reagents such as hydrazine or unhindered primary/secondary amines can prematurely cleave the Nim-Z group[3]. Therefore, Z-His(Z)-OH is optimally deployed in classical solution-phase synthesis (SPS) or as the N-terminal residue in solid-phase peptide synthesis (SPPS), where repetitive nucleophilic deprotection steps (like Fmoc removal via piperidine) are no longer required.

Comparative Analysis of Histidine Protecting Groups

To contextualize the utility of Z-His(Z)-OH, it is essential to compare it against other standard histidine protecting groups used across various synthetic strategies.

Protecting GroupPosition ProtectedDeprotection ConditionRacemization SuppressionKey Application
Trt (Trityl) τ-nitrogen (Nτ)Mild Acid (TFA)Minor / Low[1]Standard Fmoc-SPPS
Boc (tert-Butoxycarbonyl) π-nitrogen (Nπ)Mild Acid (TFA)Highly Effective[1]High-temp Fmoc-SPPS
Bom (Benzyloxymethyl) π-nitrogen (Nπ)Strong Acid (HF) / H₂Very Effective[2]Boc-SPPS
Z (Benzyloxycarbonyl) π-nitrogen (Nπ)Strong Acid (HF) / H₂Very Effective[3]Solution-Phase / Fragment

Strategic Applications: Solution-Phase Synthesis (SPS)

In large-scale API (Active Pharmaceutical Ingredient) manufacturing, solution-phase synthesis is often preferred over SPPS due to scalability, cost-efficiency, and the avoidance of specialized resins. Z-His(Z)-OH shines in this domain. Because both the α-amine and the side chain are protected by the identical Z moiety, a single, clean, and highly scalable global deprotection step (catalytic hydrogenation) can be employed at the end of the synthesis. This yields the fully deprotected peptide without requiring the handling of highly toxic anhydrous HF[4].

Experimental Protocols (Self-Validating Systems)

The following protocols detail the optimal coupling and deprotection of Z-His(Z)-OH in a solution-phase environment.

Protocol A: Low-Racemization Solution-Phase Coupling of Z-His(Z)-OH

Objective: To couple Z-His(Z)-OH to an amino component while maintaining >99% chiral purity. Causality Insight: We utilize EDC·HCl in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to traditional HOBt because the pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the coupling rate, thereby outcompeting any residual, slower racemization pathways[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the amino component (e.g., H-AA-OMe·HCl) and 1.1 equivalents of Z-His(Z)-OH in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/mmol).

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath. Why? Lowering the temperature decreases the kinetic energy available for the intramolecular base abstraction, heavily favoring the desired bimolecular coupling reaction.

  • Additive Introduction: Add 1.2 equivalents of HOAt to the solution. Stir for 5 minutes to ensure complete dissolution.

  • Activation: Add 1.2 equivalents of EDC·HCl. Stir at 0°C for 15 minutes to allow the formation of the highly reactive OAt active ester.

  • Base Addition: Slowly add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Why DIPEA? It is a sterically hindered base that neutralizes the HCl salt of the amino component without acting as a nucleophile that could prematurely cleave the sensitive Nim-Z group.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Simultaneous removal of the α-amino Z group and the Nim-Z group. Causality Insight: Hydrogenolysis provides a mild, non-acidic cleavage mechanism that prevents the formation of highly reactive carbocations, which typically cause alkylation side reactions during acidolytic cleavages.

Step-by-Step Methodology:

  • Solubilization: Dissolve the protected peptide in Methanol (MeOH) or a MeOH/Ethyl Acetate mixture (approx. 20 mL/mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide). Safety Note: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon or Parr shaker (1-3 atm).

  • Reaction: Stir vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by LC-MS.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo and lyophilize to obtain the fully deprotected peptide.

Workflow S1 Z-His(Z)-OH + Amino Component S2 Activation (EDC·HCl / HOAt) 0°C, 15 min S1->S2 S3 Coupling Reaction RT, 2-4 hours S2->S3 Add Base (DIPEA) S4 Aqueous Workup (Remove urea/salts) S3->S4 Monitor by TLC/LC-MS S5 Global Deprotection (H2, Pd/C, MeOH) S4->S5 S6 Purified Peptide (Chiral Purity >99%) S5->S6 Filtration & Lyophilization

Optimized workflow for the solution-phase coupling and global deprotection of Z-His(Z)-OH.

Analytical Validation & Troubleshooting

To ensure the self-validating nature of this protocol, the final product must be rigorously analyzed for chiral integrity:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak IC) to separate and quantify any D-His epimer formed during synthesis.

  • Marfey's Reagent Derivatization: For complex peptides, hydrolyze the peptide in 6N HCl at 110°C, derivatize the free amino acids with FDAA (Marfey's reagent), and analyze via standard RP-HPLC. The bulky FDAA group completely resolves L-His and D-His diastereomers, allowing for precise quantification of racemization down to 0.1% limits.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. peptide.com.
  • Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters - ACS Publications. acs.org.
  • Preventing Racemization of Histidine in Peptide Synthesis - BenchChem. benchchem.com.
  • EP0061933A2 - Histidine protection - Google Patents. google.com.
  • Minimizing Racemization of Histidine During Peptide Coupling - BenchChem. benchchem.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Z-His(Z)-OH Insolubility in Dichloromethane (DCM)

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing solubility challenges during peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing solubility challenges during peptide synthesis. Specifically, we address the notorious insolubility of Z-His(Z)-OH ( Nα,Nim -bis-benzyloxycarbonyl-L-histidine) in dichloromethane (DCM) and provide field-proven, self-validating protocols to overcome it.

Part 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why does Z-His(Z)-OH exhibit such poor solubility in DCM compared to other protected amino acids? A: The insolubility is driven by a combination of strong intermolecular forces. Z-His(Z)-OH contains two bulky, aromatic Carbobenzyloxy (Cbz/Z) protecting groups that engage in extensive π−π stacking. Furthermore, the urethane linkages and the free carboxylic acid form a robust intermolecular hydrogen-bonding network. DCM is a weakly polar, aprotic solvent with a low dielectric constant ( ϵ=8.93 ). It lacks the hydrogen-bond accepting capability required to disrupt these aggregates, leading to rapid precipitation[1].

Q2: Can I use gentle heating to force the Z-His(Z)-OH into solution in DCM? A: No. This is strongly discouraged. DCM has a very low boiling point (39.6 °C). Heating risks solvent boil-off, which alters your stoichiometric concentrations. More importantly, heating protected histidine derivatives in the presence of coupling reagents significantly increases the risk of racemization at the α -carbon. Solubility must be achieved thermodynamically through solvent disruption, not thermal forcing.

Q3: Does the choice of solid-phase resin affect how I should handle this solubility issue? A: Yes. If you are performing Solid-Phase Peptide Synthesis (SPPS), polystyrene (PS) resins swell optimally in DCM, but poorly in highly polar solvents. Conversely, PEG-based resins swell well in a wider range of solvents. If you must use a PS resin, you cannot completely replace DCM without compromising resin swelling; you must use a co-solvent strategy[2].

Part 2: Data Presentation

To make informed decisions on solvent replacement, review the quantitative and qualitative solvation parameters in the table below.

Solvent SystemDielectric Constant ( ϵ )Solvating MechanismZ-His(Z)-OH SolubilityRecommendation
100% DCM 8.93Weak dipole interactionsPoor (< 0.05 M)Do not use as sole solvent.
DCM:DMF (80:20) ~14.5Partial H-bond disruptionModerate (~0.1 M)Standard co-solvent approach.
100% DMF 36.7Strong H-bond acceptorHigh (> 0.3 M)Ideal for pre-activation steps.
DCM:DMF:NMP (1:1:1) ~26.0Synergistic π−π & H-bond disruptionVery High Best for highly aggregating sequences.

Data synthesized from established solubility guidelines for highly protected, hydrophobic peptide intermediates[3].

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: The Co-Solvent Disruption Strategy

Causality: Adding a strong hydrogen-bond acceptor like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) outcompetes the peptide-peptide interactions, breaking the crystalline lattice of the protected amino acid[1].

  • Weighing: Weigh the required molar equivalent of Z-His(Z)-OH into a dry, glass reaction vial.

  • Initial Solvation: Add 15% (v/v) of your total target solvent volume as dry, degassed DMF.

  • Agitation: Vortex the vial gently for 60 seconds.

  • Dilution: Slowly add the remaining 85% (v/v) volume using DCM dropwise while swirling.

  • Validation Check: Hold the vial against a dark background under bright light. The solution must be completely transparent with no suspended particulates. If cloudy, proceed to Protocol B.

Protocol B: Ex Situ Pre-Activation (Chemical Modification)

Causality: Converting the free carboxylic acid into an active ester (e.g., an Oxyma or OBt ester) chemically removes a primary hydrogen-bond donor/acceptor site. The resulting active ester is significantly more lipophilic and soluble in DCM.

  • Dissolution: Dissolve Z-His(Z)-OH entirely in a minimal volume of 100% DMF.

  • Activation: Add your coupling additive (e.g., Oxyma Pure or HOBt) followed by your carbodiimide (e.g., DIC).

  • Incubation: Allow the mixture to stand at room temperature for 5–8 minutes to ensure complete active ester formation.

  • Transfer: Transfer this activated mixture directly to your DCM-swelled resin.

  • Validation Check: Monitor the resin bed visually. The introduction of the DMF-activated mixture into the DCM pool should not cause any localized precipitation ("salting out")[4].

Protocol C: The "Magic Mixture" Application

Causality: When dealing with severe on-resin aggregation alongside building block insolubility, a 1:1:1 mixture of DCM, DMF, and NMP provides a synergistic balance. NMP provides superior solvating power for aggregating sequences, while DCM maintains optimal swelling of polystyrene-based resins[2].

  • Preparation: In a separate flask, prepare a solvent mixture of DCM, DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 volumetric ratio.

  • Resin Wash: Wash your deprotected peptide-resin with this mixture (3 x 2 mins) to pre-condition the microenvironment.

  • Coupling: Dissolve Z-His(Z)-OH and your coupling reagents entirely in this "Magic Mixture" and add to the reaction vessel.

  • Validation Check: Perform a Kaiser test (or chloranil test for secondary amines) after the standard coupling time. A negative result validates that the solvent system successfully maintained solubility and mass transfer during the reaction.

Part 4: Logical Workflow Visualization

Follow this decision tree to determine the most efficient path for resolving Z-His(Z)-OH insolubility in your specific synthetic setup.

G Start Z-His(Z)-OH Insolubility in 100% DCM Step1 Protocol A: Add 15% DMF/DMSO (Co-solvent Disruption) Start->Step1 Check1 Complete Dissolution? Step1->Check1 Step2 Protocol B: Pre-activate in 100% DMF (Eliminate Free -OH) Check1->Step2  No Success Proceed to Coupling Check1->Success  Yes Check2 Active Ester Soluble? Step2->Check2 Step3 Protocol C: Use 'Magic Mixture' (DCM:DMF:NMP 1:1:1) Check2->Step3  No Check2->Success  Yes Step3->Success

Workflow for resolving Z-His(Z)-OH insolubility during peptide synthesis.

Part 5: References

  • Taylor & Francis - Evaluation of greener solvents for solid-phase peptide synthesis. Available at: [Link]

  • National Center for Biotechnology Information (PMC) - Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Available at: [Link]

Sources

Optimization

Resolving steric hindrance issues during Z-His(Z)-OH peptide coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of Nα -benzyloxycarbonyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of -benzyloxycarbonyl- Nim -benzyloxycarbonyl-L-histidine, commonly denoted as Z-His(Z)-OH .

Due to the massive steric bulk of dual benzyloxycarbonyl (Z) protecting groups, this building block frequently causes synthesis failures, sequence deletions, and epimerization. This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to resolve these bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does Z-His(Z)-OH exhibit such severe steric hindrance compared to standard Fmoc-His(Trt)-OH? A: The primary challenge stems from the physical volume and spatial orientation of the Nim -Z protecting group on the imidazole side chain. Unlike the trityl (Trt) group, which is bulky but relatively rigid, the Z group is highly flexible. It can fold back toward the activated α -carboxyl group, creating a "steric shield"[1]. This physically impedes the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide), drastically reducing the kinetics of aminolysis and leading to incomplete coupling.

Q2: Standard DIC/HOBt coupling is failing. Which reagents bypass this activation energy barrier? A: Carbodiimide activation with HOBt forms an OBt active ester, which lacks the reactivity required to overcome severe steric congestion. To resolve this, you must transition to reagents that generate highly reactive, transient esters[2]:

  • HATU: This uronium salt generates an OAt active ester. The critical advantage of HATU is the "7-aza effect" [3]. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively "guiding" it through the steric shield to the carbonyl carbon.

  • DIC/Oxyma Pure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to benzotriazoles. It forms an active ester with reactivity approaching that of HATU, making it ideal for aggregating sequences and hindered couplings[4].

Q3: Can Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) force the coupling to completion? A: Yes, but with strict caveats. Microwave irradiation provides precise dielectric heating, transferring energy directly to the solvent and polar intermediates. This localized thermal energy effectively overcomes the high activation energy barrier caused by steric hindrance[5][6]. The Risk: Histidine is notoriously prone to racemization (epimerization) during activation. The lone pair on the imidazole ring can act as an intramolecular base, abstracting the α -proton to form a planar oxazolone intermediate[7]. Elevated temperatures exponentially accelerate this side reaction[8]. Therefore, MW-SPPS for Z-His(Z)-OH must be strictly capped at 50°C .

Part 2: Quantitative Reagent Comparison

To optimize your synthesis strategy, consult the following empirical data comparing coupling reagents for sterically hindered amino acids like Z-His(Z)-OH.

Coupling Reagent SystemActive Ester GeneratedRelative Aminolysis ReactivityRacemization SuppressionBest Application for Z-His(Z)-OH
DIC / HOBt OBtLowModerateNot recommended; leads to deletions.
HBTU / DIPEA OBtModerateModerateRoutine automated synthesis; often fails here.
DIC / Oxyma Pure OxymaHighHighFirst-pass coupling; cost-effective scale-up.
HATU / DIPEA OAtVery HighExcellentSecond-pass double coupling; ultimate efficiency.

Part 3: Visualizing the Chemistry and Logic

To fully understand how to troubleshoot this issue, we must visualize both the mechanistic pathway of successful activation and the logical workflow for diagnosing failures.

Mechanism N1 Z-His(Z)-OH + Tertiary Base N2 Carboxylate Anion N1->N2 Deprotonation N3 O-Acyluronium Intermediate N2->N3 HATU Addition N4 OAt Active Ester (7-Aza Effect) N3->N4 HOAt Interception N5 Peptide Bond Formation N4->N5 Aminolysis

Mechanistic pathway of HATU overcoming Z-His(Z)-OH steric hindrance via the 7-Aza effect.

Workflow A Incomplete Z-His(Z)-OH Coupling Detected (Kaiser Test +) B Assess Coupling Reagent A->B D Evaluate Temperature A->D F Check for Aggregation A->F C Switch to HATU or DIC/Oxyma Pure B->C If using HOBt E Apply MW-SPPS (Max 50°C to prevent epimerization) D->E If at Room Temp G Implement Double Coupling & Capping Protocol F->G If steric block persists

Logical troubleshooting workflow for resolving incomplete Z-His(Z)-OH couplings.

Part 4: Self-Validating Experimental Protocol

To guarantee the successful incorporation of Z-His(Z)-OH without compromising chiral integrity, implement the following Orthogonal Double-Coupling Protocol . This system uses two different activation mechanisms to ensure complete conversion while self-validating via intermediate testing.

Materials Required:
  • Resin: Growing peptide chain on solid support (e.g., Rink Amide).

  • Amino Acid: Z-His(Z)-OH (4.0 equivalents relative to resin loading).

  • Reagents: DIC, Oxyma Pure, HATU, DIPEA (N,N-Diisopropylethylamine), Acetic Anhydride.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling

  • Swell the resin in anhydrous DMF for 30 minutes to maximize the accessibility of the N-terminal amines.

  • Perform standard Fmoc or Z deprotection of the preceding amino acid. Wash thoroughly with DMF (5 × 1 min).

Step 2: First Coupling (DIC / Oxyma Pure) Rationale: DIC/Oxyma provides a highly efficient, low-epimerization initial coupling to attach the majority of the hindered residue[9].

  • Dissolve Z-His(Z)-OH (2.0 eq) and Oxyma Pure (2.0 eq) in a minimum volume of DMF.

  • Add DIC (2.0 eq) to the mixture. Pre-activate for exactly 2 minutes (prolonged pre-activation increases racemization risk).

  • Add the activated mixture to the resin.

  • React for 60 minutes at room temperature, or 15 minutes under MW-SPPS at strictly 50°C .

  • Drain and wash the resin with DMF (3 × 1 min).

Step 3: Intermediate Validation (Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test[1].

  • Expected Result: A slight blue/purple tint, indicating trace unreacted amines due to severe steric hindrance.

Step 4: Second Coupling (HATU / DIPEA) Rationale: HATU's 7-aza effect will forcefully drive the remaining sterically blocked amines to completion[3].

  • Dissolve Z-His(Z)-OH (2.0 eq) and HATU (2.0 eq) in DMF.

  • Add DIPEA (4.0 eq) to the mixture. Pre-activate for 1 minute.

  • Add to the resin and react for 45 minutes at room temperature.

  • Drain and wash thoroughly with DMF (5 × 1 min).

Step 5: Final Validation & Capping

  • Perform a second Kaiser test. It must be completely colorless/yellow.

  • Crucial Failsafe: Even if the test is negative, perform a capping step to permanently block any undetectable, deeply buried unreacted amines. Treat the resin with Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 10 minutes[1]. This prevents the formation of difficult-to-purify deletion sequences ( N−1 impurities).

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from: [Link]

  • ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from:[Link]

  • PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from:[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from: [Link]

  • Chemical Society Reviews (RSC). Microwave heating in solid-phase peptide synthesis. Retrieved from:[Link]

  • NIH / PubMed. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Retrieved from: [Link]

  • ResearchGate. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Retrieved from: [Link]

  • Semantic Scholar. Microwave Assisted Peptide Synthesis. Retrieved from: [Link]

  • NIH / PMC. Epimerisation in Peptide Synthesis. Retrieved from: [Link]

  • IntechOpen. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS/MS vs. Single Quadrupole LC-MS for the Structural Characterization of Z-His(Z)-OH: A Comparative Guide

Executive Summary In solid-phase peptide synthesis (SPPS) and drug development, the incorporation of histidine is notoriously difficult due to the nucleophilicity and basicity of its imidazole side chain, which frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS) and drug development, the incorporation of histidine is notoriously difficult due to the nucleophilicity and basicity of its imidazole side chain, which frequently drives racemization and side reactions. To mitigate this, dual-protected derivatives like Z-His(Z)-OH ( -benzyloxycarbonyl- Nim -benzyloxycarbonyl-L-histidine) are utilized. However, the analytical characterization of these di-protected fragments presents a significant challenge: the benzyloxycarbonyl (Z or Cbz) groups are highly labile.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography coupled to High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF HRMS) against standard HPLC-Single Quadrupole (HPLC-SQD) systems for the analysis of Z-His(Z)-OH. Supported by mechanistic insights and experimental data, we demonstrate why high-resolution platforms are mandatory for distinguishing true synthesis impurities from in-source fragmentation artifacts.

The Analytical Challenge: Z-Group Lability and Histidine Basicity

Analyzing Z-His(Z)-OH requires overcoming two distinct chemical hurdles:

  • Chromatographic Tailing: Histidine is a basic amino acid. Basic peptides and amino acid derivatives frequently exhibit poor retention, severe peak tailing, and low extraction recovery on standard silica-based columns due to secondary interactions with residual silanols[1].

  • In-Source Fragmentation: The Z-protecting group is prone to premature cleavage during electrospray ionization (ESI). Because Z-His(Z)-OH contains two Z-groups in different electronic environments (the α -amine and the imidazole nitrogen), differentiating a genuine mono-protected synthesis impurity from a di-protected molecule that lost a Z-group inside the mass spectrometer requires precise mass tracking and retention time (RT) alignment.

Platform Comparison: UPLC-HRMS (Q-TOF) vs. HPLC-SQD

While standard HPLC-SQD is a workhorse for basic mass confirmation, it lacks the resolution and tandem mass spectrometry (MS/MS) capabilities required to map complex fragmentation pathways. UPLC-Q-TOF MS provides superior peak capacity, sub-2 ppm mass accuracy, and the ability to isolate specific precursor ions for collision-induced dissociation (CID)[2].

Quantitative Performance Comparison
Analytical ParameterHPLC-SQD (Alternative)UPLC-Q-TOF HRMS (Product)Impact on Z-His(Z)-OH Analysis
Mass Accuracy ± 0.1 to 0.5 Da< 2 ppmCrucial for distinguishing isobaric impurities (e.g., deamidation vs. isotopic peaks).
Resolution (FWHM) ~1,000> 40,000Allows baseline separation of co-eluting structural isomers and background matrix ions.
MS/MS Capability No (In-source only)Yes (Quadrupole isolation + CID)Essential for mapping the exact location of the Z-group loss ( vs Nim ).
Sensitivity (Basic Analytes) ModerateHighEnhanced detection of low-level racemization by-products and trace synthesis impurities.

Mechanistic Insights: Fragmentation Pathways of Z-His(Z)-OH

To accurately interpret the mass spectra of Z-His(Z)-OH, one must understand the causality behind its fragmentation. The monoisotopic exact mass of protonated Z-His(Z)-OH ( C22​H22​N3​O6+​ ) is m/z 424.1503 .

During CID, the benzyloxycarbonyl group exhibits a characteristic neutral loss of benzyl alcohol (108.0575 Da) or toluene (92.0626 Da)[3]. This is frequently followed by the expulsion of carbon dioxide (43.9898 Da)[4].

Causality of Cleavage: The Nim -benzyloxycarbonyl group on the imidazole ring is significantly more labile than the -benzyloxycarbonyl group. The electron-withdrawing nature of the imidazole ring destabilizes the carbamate linkage, making the Nim -Z group highly susceptible to early cleavage. Consequently, the primary fragment observed is the loss of the imidazole-bound Z-group as benzyl alcohol, yielding an ion at m/z 316.0928 .

Fragmentation M Z-His(Z)-OH[M+H]+ m/z 424.1503 F1 Loss of Benzyl Alcohol [M+H - C7H8O]+ m/z 316.0928 M->F1 -108.0575 Da (N-im Z-group cleavage) F3 Loss of Toluene [M+H - C7H8]+ m/z 332.0877 M->F3 -92.0626 Da (Alternative pathway) F2 Loss of CO2 [M+H - C7H8O - CO2]+ m/z 272.1030 F1->F2 -43.9898 Da (Decarboxylation) F4 Histidine Immonium Ion Fragments F2->F4 -135.0440 Da (N-alpha Z-group loss)

Figure 1: Collision-induced dissociation (CID) fragmentation pathway of Z-His(Z)-OH [M+H]+.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It actively differentiates between a true synthesis failure (unreacted mono-Z-His-OH) and an artifact of the mass spectrometer (in-source fragmentation of Z-His(Z)-OH).

Step 1: Sample Preparation
  • Action: Dissolve the Z-His(Z)-OH sample in a diluent of 10% Acetonitrile / 90% Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: Perfluorinated acids like TFA act as ion-pairing agents. They neutralize the highly basic imidazole ring, disrupting non-specific binding and improving extraction recovery and peak shape[1].

Step 2: UPLC Chromatographic Separation
  • Column: Charged Surface Hybrid (CSH) C18 Column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: Standard C18 columns suffer from secondary silanol interactions that cause basic peptides to tail. The CSH column features a low-level positive surface charge that repels the protonated histidine, ensuring sharp, symmetrical peaks.

Step 3: Q-TOF Mass Spectrometry (Data-Independent Acquisition)
  • Action: Operate the Q-TOF in positive ESI mode using a Data-Independent Acquisition (DIA) method (e.g., MS E ).

  • Causality: DIA rapidly alternates between low collision energy (to preserve the intact m/z 424.1503 precursor) and high collision energy (to generate the m/z 316.0928 and 272.1030 fragments) in a single run. This provides simultaneous quantitative profiling and structural confirmation[2].

Step 4: The Self-Validation Logic Check
  • Action: Inject a purified reference standard of mono-Z-His-OH. Record its exact Retention Time ( RTmono​ ).

  • Validation Rule: Analyze the Z-His(Z)-OH sample data. If an extracted ion chromatogram (XIC) for m/z 316.0928 shows a peak at RTmono​ , the sample contains a true synthesis impurity . If the m/z 316.0928 signal perfectly co-elutes with the intact m/z 424.1503 precursor at a later RT, it is strictly an in-source fragmentation artifact .

Workflow S1 Sample Prep (0.1% TFA Modifier) S2 UPLC Separation (CSH C18 Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 S4 Q-TOF Mass Analyzer (DIA / Exact Mass) S3->S4 S5 Data Processing (RT Alignment Check) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for differentiating in-source vs. true impurities.

Conclusion

For the structural characterization of heavily protected basic amino acids like Z-His(Z)-OH, standard HPLC-SQD platforms are insufficient due to their inability to resolve complex, overlapping fragmentation cascades. Upgrading to a UPLC-Q-TOF HRMS platform—combined with optimized ion-pairing chromatography and self-validating DIA workflows—provides the exact mass accuracy (< 2 ppm) and mechanistic MS/MS data required to confidently distinguish synthesis failures from ionization artifacts.

References

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives.RSC Publishing.
  • Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide.Benchchem.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.Anapharm Bioanalytics.
  • UHPLC/Q-TOF-MS technique: Introduction and applications.ResearchGate.

Sources

Comparative

Validation of complete Z-group removal from Z-His(Z)-OH via UV-Vis

Validating Complete Z-Group Removal from Z-His(Z)-OH: A Comparative Guide to UV-Vis and Orthogonal Analytics Executive Summary In solid-phase and solution-phase peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group i...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Complete Z-Group Removal from Z-His(Z)-OH: A Comparative Guide to UV-Vis and Orthogonal Analytics

Executive Summary

In solid-phase and solution-phase peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group is a robust and widely employed amine-protecting group[1]. For complex, polyfunctional amino acids like histidine, bis-protection—yielding Z-His(Z)-OH—is often necessary to mask both the α -amine and the reactive imidazole nitrogen. Incomplete deprotection of either site leads to truncated sequences, branched byproducts, and catastrophic yield losses during downstream coupling.

As a Senior Application Scientist, I frequently see laboratories over-rely on slow chromatographic methods for intermediate checks. This guide evaluates the utility of UV-Vis spectrophotometry as a rapid, quantitative tool for validating complete Z-group removal, objectively comparing its performance against HPLC, LC-MS, and TLC to help drug development professionals optimize their analytical workflows.

Mechanistic Grounding: The Causality of UV-Vis for Cbz Detection

To trust an analytical method, one must understand the physical causality behind the signal. The analytical power of UV-Vis for monitoring Z-group deprotection lies in the distinct electronic transitions of the molecular structures involved.

The Z-group contains a benzyl ring. Aromatic rings exhibit a characteristic π→π∗ electronic transition when exposed to ultraviolet light, resulting in a strong, quantifiable UV absorbance peak at approximately 258 nm[2]. Conversely, fully deprotected L-histidine lacks this extended aromatic system; its imidazole ring primarily absorbs in the far-UV region (<220 nm) and is optically transparent at 258 nm.

Therefore, the disappearance of the 258 nm peak in a purified reaction mixture is a direct, causal indicator of complete deprotection. If the absorbance persists, it dictates that either the protecting group remains covalently bound (as mono-Z or bis-Z histidine), or the cleaved benzyl byproducts (such as toluene or benzyl alcohol) were not properly extracted during the workup phase.

G A Z-His(Z)-OH (Strong Abs @ 258 nm) B Deprotection (e.g., Pd/C, H2) A->B C Workup & Extraction (Remove Byproducts) B->C D UV-Vis Scan (200-300 nm) C->D E Peak @ 258 nm (Incomplete Cleavage) D->E Yes F Flat Baseline (Complete Cleavage) D->F No

Logical workflow for UV-Vis validation of Z-group removal from bis-protected histidine.

Comparative Analysis: UV-Vis vs. Orthogonal Alternatives

While UV-Vis is highly efficient for at-line monitoring, it is essential to weigh its capabilities against other analytical modalities to deploy it correctly within a synthesis pipeline.

Analytical MethodPrimary Detection MetricTurnaround TimeSpecificity & ResolutionCost per RunBest Use Case in Workflow
UV-Vis Spectrophotometry Absorbance at 258 nm[2]< 5 minsLow-Medium: Cannot easily distinguish mono-Z from bis-Z without exact standard curves.LowRapid at-line process monitoring and go/no-go endpoint validation.
HPLC-UV Retention time & Area %15-30 minsHigh: Easily resolves mono-Z intermediates from bis-Z and free histidine.MediumIn-process purity profiling and final batch release testing.
LC-MS Mass shift ( Δ -268 Da for bis-Z)15-30 minsUltimate: Identifies exact mass of fragments to confirm structural identity.HighStructural confirmation and unknown impurity identification.
TLC (Ninhydrin) Colorimetric shift (Free amine)10 minsLow: Prone to false positives if secondary amines are present.Very LowQuick qualitative checks in resource-limited setups.

Self-Validating Experimental Protocol: Deprotection & UV-Vis Validation

A robust protocol must be a self-validating system. The following methodology incorporates built-in controls to ensure that the UV-Vis readout is strictly due to the chemistry, eliminating solvent artifacts. We utilize a standard catalytic hydrogenolysis approach[1], though mild alternatives like AlCl3/HFIP can also be employed for highly sensitive substrates[3].

Phase 1: Deprotection Reaction & Workup
  • Dissolution : Dissolve 1.0 mmol of Z-His(Z)-OH in 10 mL of LC-MS grade methanol.

  • Catalyst Addition : Add 10% Pd/C (10% w/w relative to the substrate) carefully under an inert argon atmosphere to prevent ignition[1].

  • Hydrogenation : Purge the reaction flask with H2​ gas and stir vigorously at room temperature for 2 to 4 hours.

  • Filtration & Extraction (Critical Step) : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure. Causality note: You must wash the resulting residue with diethyl ether (3 x 10 mL). This extracts the cleaved toluene or benzyl alcohol byproducts. Failure to do so will result in a false-positive UV-Vis reading at 258 nm. Isolate the precipitated free L-histidine.

Phase 2: UV-Vis Validation (Self-Validating System)
  • Control Preparation :

    • Blank: 0.1 M HCl (Solvent required to dissolve free histidine).

    • Positive Control: 0.1 mM Z-His(Z)-OH in methanol (Establishes the maximum expected peak at 258 nm).

    • Negative Control: 0.1 mM pure L-Histidine standard in 0.1 M HCl (Establishes the true baseline at 258 nm).

  • Sample Preparation : Dissolve a 1.0 mg aliquot of your dried, ether-washed reaction product in 10 mL of 0.1 M HCl.

  • Measurement : Scan the blank, controls, and sample from 200 nm to 300 nm using a 1 cm pathlength quartz cuvette.

  • Data Interpretation : The absence of a peak at 258 nm in the sample, mirroring the negative control, confirms complete bis-Z removal. If an absorbance is detected, calculate the percentage of remaining protection using the Beer-Lambert Law ( A=ϵlc ) against the positive control.

Troubleshooting & Analytical Escalation

If UV-Vis indicates incomplete deprotection, you must escalate to higher-resolution techniques to determine if the reaction stalled at the mono-Z intermediate or failed entirely.

G Start Deprotection Reaction Complete UV Step 1: UV-Vis Scan (258 nm) Start->UV Decision1 Absorbance Detected? UV->Decision1 Pass Proceed to Downstream Synthesis Decision1->Pass No (Complete) Fail Step 2: HPLC-UV / LC-MS Decision1->Fail Yes (Incomplete) Identify Identify Impurity (Mono-Z vs. Uncleaved Bis-Z) Fail->Identify

Escalation pathway from rapid UV-Vis screening to high-resolution LC-MS troubleshooting.

Conclusion

While advanced chromatographic techniques (LC-MS/HPLC) remain the gold standard for final product release and structural confirmation, UV-Vis spectrophotometry provides an indispensable, highly efficient tool for real-time process monitoring. By exploiting the distinct π→π∗ transition of the benzyloxycarbonyl group at 258 nm, researchers can confidently track the complete deprotection of Z-His(Z)-OH, optimizing cycle times and preventing costly downstream synthesis failures.

References

  • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Organic Chemistry Portal, 2024.[3] URL: [Link]

  • "Synthesis, separation, and characterization of amphiphilic sulfated oligosaccharides enabled by reversed-phase ion pairing LC and LC-MS methods." National Institutes of Health (PMC).[2] URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Z-His(Z)-OH

Operational Guide: PPE and Handling Protocols for Z-His(Z)-OH in Peptide Synthesis As a Senior Application Scientist, I frequently observe a critical safety oversight in solid-phase peptide synthesis (SPPS): treating ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: PPE and Handling Protocols for Z-His(Z)-OH in Peptide Synthesis

As a Senior Application Scientist, I frequently observe a critical safety oversight in solid-phase peptide synthesis (SPPS): treating amino acid derivatives solely as dry powder hazards. While Z-His(Z)-OH (CAS: 35016-67-2) requires standard particulate protection, the operational risk profile shifts dramatically once it is dissolved in coupling solvents. This guide establishes a causality-driven, self-validating framework for handling Z-His(Z)-OH safely and efficiently.

Chemical Profile & Causality of Hazards

Z-His(Z)-OH (N,α,N-im-Bis(benzyloxycarbonyl)-L-histidine) is an essential building block in peptide chemistry. In its dry state, it is classified as a skin and eye irritant (H315, H319) and a respiratory hazard (H335)[1].

The Causality of Risk: The primary hazard in the laboratory does not arise from the powder itself, but from its interaction with the solvent vehicle. During SPPS, Z-His(Z)-OH is dissolved in aggressive solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). These solvents act as powerful permeation enhancers. If a splash occurs, the solvent rapidly compromises standard laboratory gloves, carrying the dissolved Z-His(Z)-OH and highly reactive coupling reagents (e.g., HATU, DIPEA) directly into the dermal layer. Therefore, your Personal Protective Equipment (PPE) strategy must be dictated by the solvent, not just the solute.

PPE Matrix & Solvent Permeation Dynamics

Standard nitrile gloves are universally (and incorrectly) treated as a catch-all defense in many laboratories. While adequate for weighing dry Z-His(Z)-OH, they fail catastrophically upon solvent exposure.

  • DCM Dynamics: DCM is a volatile halogenated solvent that penetrates standard nitrile gloves in less than 4 to 10 minutes[2][3]. For DCM-based coupling, specialized hand protection is mandatory.

  • DMF Dynamics: DMF permeates nitrile in under 100 minutes, but butyl rubber provides superior resistance, preventing breakthrough for over 480 minutes[4].

Quantitative Glove Compatibility & PPE Specifications

Solvent VehicleStandard Nitrile BreakthroughRecommended Glove MaterialBreakthrough Time (Recommended)
None (Dry Powder) N/A (Solid)Nitrile (0.11 mm)> 480 min (Dry contact)
DCM < 4 to 10 minViton / Polyvinyl Alcohol (PVA)> 120 min
DMF < 100 minButyl Rubber> 480 min

Self-Validating Operational Protocol

To ensure absolute trustworthiness and safety, this protocol incorporates built-in validation checks at every critical juncture of the workflow.

Phase 1: Preparation & Weighing

  • PPE Donning: Don a fully buttoned, flame-resistant lab coat, splash goggles, and standard nitrile gloves.

  • Validation Check (Glove Integrity): Perform a pneumatic inflation test (trapping air and squeezing) on the gloves to ensure no micro-tears are present before handling the powder.

  • Weighing: Weigh the Z-His(Z)-OH powder inside a calibrated fume hood to mitigate dust inhalation risks associated with H335[1].

  • Validation Check (Containment): Inspect the balance area post-transfer. A completely clean balance pan validates that no aerosolization or spillage occurred.

Phase 2: Dissolution & Activation

  • PPE Upgrade: Before introducing solvents, upgrade hand protection based on the chosen solvent (Butyl rubber for DMF[4]; Viton or PVA for DCM[2]).

  • Solvation: Add the solvent (DMF or DCM) to the reaction vial containing Z-His(Z)-OH.

  • Validation Check (Visual Clarity): Agitate the mixture until the solution is completely clear. A clear solution validates full solvation, ensuring no unreacted powder remains before introducing activating agents like HATU.

Phase 3: Waste Segregation & Disposal

  • Segregation: Never mix DMF and DCM waste streams.

  • Validation Check (Waste Compatibility): Verify the waste container label visually. DCM solutions must be deposited into "Halogenated Waste" to prevent regulatory violations and cross-reactions, while DMF solutions are routed to "Non-Halogenated Waste".

Workflow Visualization

ZHisZOH_Safety DryPowder Dry Z-His(Z)-OH (CAS: 35016-67-2) Weighing Weighing in Fume Hood PPE: Nitrile, Goggles DryPowder->Weighing Solvent Solvent Addition Weighing->Solvent DMF DMF / NMP Route PPE: Butyl Rubber Solvent->DMF Polar Aprotic DCM DCM Route PPE: Viton / PVA Solvent->DCM Halogenated Coupling Coupling Reaction (HATU / DIPEA) DMF->Coupling DCM->Coupling WasteNonHalo Non-Halogenated Waste Coupling->WasteNonHalo DMF Stream WasteHalo Halogenated Waste Coupling->WasteHalo DCM Stream

Operational workflow and PPE decision matrix for handling Z-His(Z)-OH in peptide synthesis.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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